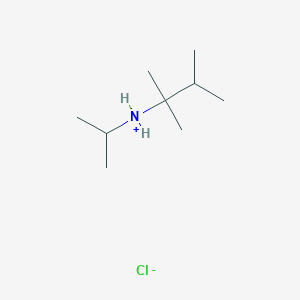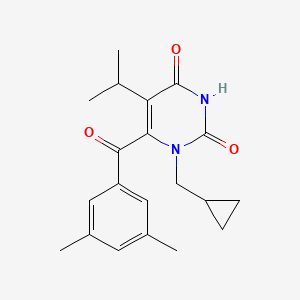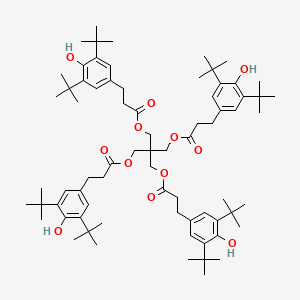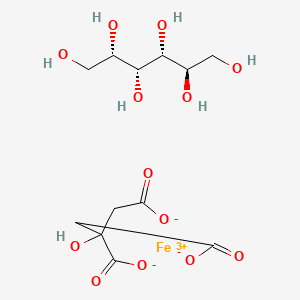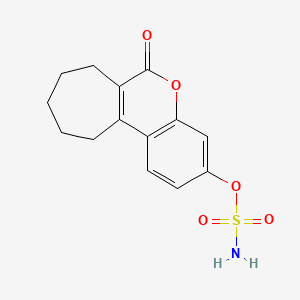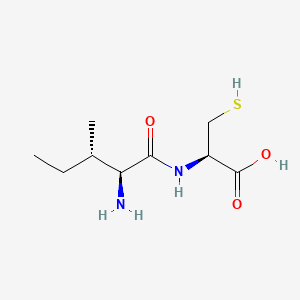
Isoleucylcysteine
Overview
Description
Isoleucylcysteine is a dipeptide composed of the amino acids isoleucine and cysteine. It is an incomplete breakdown product of protein digestion or protein catabolism. While some dipeptides have physiological or cell-signaling effects, most are intermediates on their way to specific amino acid degradation pathways following further proteolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoleucylcysteine typically involves the coupling of isoleucine and cysteine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides in large quantities with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiol group of cysteine, forming disulfide bonds or sulfenic, sulfinic, and sulfonic acids.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group of cysteine can participate in nucleophilic substitution reactions, where it can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfenic acid, sulfinic acid, sulfonic acid.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated cysteine derivatives.
Scientific Research Applications
Isoleucylcysteine has various applications in scientific research:
Chemistry: Used as a model compound in studying peptide bond formation and peptide synthesis techniques.
Biology: Investigated for its role in protein digestion and catabolism, as well as its potential physiological effects.
Medicine: Explored for its potential therapeutic effects, particularly in the context of antioxidant properties due to the presence of cysteine.
Industry: Utilized in the production of peptide-based drugs and as a building block in the synthesis of more complex peptides and proteins.
Mechanism of Action
The mechanism of action of isoleucylcysteine is primarily related to the functional groups present in its structure. The thiol group of cysteine can act as a nucleophile, participating in various biochemical reactions. Additionally, the peptide bond between isoleucine and cysteine can be hydrolyzed by proteolytic enzymes, releasing the individual amino acids for further metabolic processes.
Molecular Targets and Pathways:
Antioxidant Activity: The thiol group of cysteine can scavenge reactive oxygen species (ROS), contributing to the antioxidant defense system.
Protein Synthesis and Degradation: this compound can be involved in protein synthesis and degradation pathways, serving as an intermediate in the breakdown of larger proteins.
Comparison with Similar Compounds
Leucylcysteine: Another dipeptide composed of leucine and cysteine, similar in structure but with leucine instead of isoleucine.
Valylcysteine: Composed of valine and cysteine, differing by the presence of valine.
Glycylcysteine: A simpler dipeptide with glycine and cysteine.
Uniqueness: Isoleucylcysteine is unique due to the presence of isoleucine, which has a branched side chain, providing distinct steric and hydrophobic properties compared to other similar dipeptides. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific biochemical and industrial applications.
Properties
IUPAC Name |
(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-3-5(2)7(10)8(12)11-6(4-15)9(13)14/h5-7,15H,3-4,10H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZMKEYEVLDPDO-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151802 | |
| Record name | Isoleucylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117525-90-3 | |
| Record name | Isoleucylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117525903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoleucylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



